molecular formula C10N4O8 B14222936 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne CAS No. 823813-71-4

1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne

Cat. No.: B14222936
CAS No.: 823813-71-4
M. Wt: 304.13 g/mol
InChI Key: QSAGRINNURBVEL-UHFFFAOYSA-N
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Description

1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by multiple nitro and ethynyl groups

Preparation Methods

The synthesis of 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The process begins with the preparation of the hex-3-ene-1,5-diyne backbone, followed by the introduction of nitro and nitroethynyl groups through nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve large-scale nitration and ethynylation processes, optimized for efficiency and safety .

Chemical Reactions Analysis

1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.

    Substitution: The nitro and ethynyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or organometallic compounds.

Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:

Mechanism of Action

The mechanism by which 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitro and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions, covalent bonding, and non-covalent interactions.

Comparison with Similar Compounds

Compared to other similar compounds, 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne stands out due to its unique combination of nitro and ethynyl groups. Similar compounds include:

  • 1,6-Dinitro-3,4-bis(ethynyl)hex-3-ene-1,5-diyne
  • 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene
  • 1,6-Dinitro-3,4-bis(nitroethynyl)hex-1,5-diyne

These compounds share structural similarities but differ in the positioning and number of nitro and ethynyl groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

823813-71-4

Molecular Formula

C10N4O8

Molecular Weight

304.13 g/mol

IUPAC Name

1,6-dinitro-3,4-bis(2-nitroethynyl)hex-3-en-1,5-diyne

InChI

InChI=1S/C10N4O8/c15-11(16)5-1-9(2-6-12(17)18)10(3-7-13(19)20)4-8-14(21)22

InChI Key

QSAGRINNURBVEL-UHFFFAOYSA-N

Canonical SMILES

C(#C[N+](=O)[O-])C(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-]

Origin of Product

United States

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